molecular formula C9H8F5NO B12288011 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine

Cat. No.: B12288011
M. Wt: 241.16 g/mol
InChI Key: WKURNLWGWJCHGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of difluoromethoxy and trifluoroethanamine groups attached to a phenyl ring. This compound is of interest due to its potential use in pharmaceuticals and chemical research.

Preparation Methods

The synthesis of 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the difluoromethoxy group: This step involves the reaction of a phenol derivative with a difluoromethylating agent under basic conditions to introduce the difluoromethoxy group.

    Introduction of the trifluoroethanamine group: The next step involves the reaction of the intermediate with a trifluoroethylamine derivative under suitable conditions to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the difluoromethoxy or trifluoroethanamine groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: The compound is used in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-[4-(Difluoromethoxy)phenyl]-2,2,2-trifluoroethan-1-amine can be compared with similar compounds such as:

    1-[4-(Methoxy)phenyl]-2,2,2-trifluoroethan-1-amine: This compound has a methoxy group instead of a difluoromethoxy group, which may result in different chemical and biological properties.

    1-[4-(Difluoromethoxy)phenyl]-2,2,2-difluoroethan-1-amine: This compound has one less fluorine atom in the ethanamine group, potentially affecting its reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H8F5NO

Molecular Weight

241.16 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-2,2,2-trifluoroethanamine

InChI

InChI=1S/C9H8F5NO/c10-8(11)16-6-3-1-5(2-4-6)7(15)9(12,13)14/h1-4,7-8H,15H2

InChI Key

WKURNLWGWJCHGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(C(F)(F)F)N)OC(F)F

Origin of Product

United States

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